molecular formula C8H12BClN2O3 B581883 (2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride CAS No. 1217501-29-5

(2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride

Cat. No.: B581883
CAS No.: 1217501-29-5
M. Wt: 230.455
InChI Key: KRJBXNLUTWEQPI-UHFFFAOYSA-N
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Description

(2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of both an amino group and a boronic acid moiety, making it a versatile reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride typically involves the reaction of 2-amino-4-formylphenylboronic acid with methoxyamine hydrochloride. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The imino group can be reduced to form the corresponding amine.

    Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various biaryl compounds resulting from Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry

In chemistry, (2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride is used as a building block in the synthesis of complex organic molecules. Its boronic acid moiety makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used as a probe to study enzyme activity and protein interactions. The boronic acid group can form reversible covalent bonds with diols, making it useful in the study of carbohydrate-binding proteins.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to inhibit proteases and other enzymes makes it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the amino and imino groups, making it less versatile in certain reactions.

    4-Aminophenylboronic acid: Similar structure but lacks the imino(methoxy)methyl group.

    2-Amino-4-formylphenylboronic acid: Precursor in the synthesis of (2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride.

Uniqueness

This compound is unique due to the presence of both amino and imino(methoxy)methyl groups, which enhance its reactivity and versatility in chemical synthesis

Properties

IUPAC Name

[2-amino-4-(C-methoxycarbonimidoyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O3.ClH/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5;/h2-4,11-13H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJBXNLUTWEQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=N)OC)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675409
Record name {2-Amino-4-[imino(methoxy)methyl]phenyl}boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-29-5
Record name {2-Amino-4-[imino(methoxy)methyl]phenyl}boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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